Violanthrone, nitro-
Description
Evolution of Polycyclic Aromatic Hydrocarbon (PAH) and Nitro-PAH Research in Materials Science
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org Their study has a long history, initially driven by their identification as byproducts of the incomplete combustion of organic materials like coal, oil, and wood. wikipedia.orgresearchgate.netiarc.fr Research in this area gained significant momentum in the 20th century, particularly as the link between some PAHs and carcinogenicity was established. iarc.frnerc.ac.uk In 1979, the U.S. Environmental Protection Agency (US-EPA) designated 16 PAHs as priority pollutants, cementing their importance in environmental science. nerc.ac.ukencyclopedia.pub
The field evolved from simple identification to a deeper investigation of their formation mechanisms, environmental fate, and potential applications. researchgate.netnerc.ac.uk In materials science, the extended π-conjugated systems of PAHs make them attractive for electronic applications. Their inherent planarity and ability to self-assemble via π–π stacking have made them valuable scaffolds in the development of semiconductors, organic photovoltaics, and other electronic devices. icmp.lviv.uarsc.org
Nitrated polycyclic aromatic hydrocarbons (Nitro-PAHs) are derivatives containing one or more nitro groups (–NO₂) attached to the aromatic core. mdpi.com These compounds can be formed directly during combustion or through the secondary atmospheric reactions of parent PAHs with nitrogen oxides. mdpi.comnih.gov Research into nitro-PAHs initially focused on their mutagenic and carcinogenic properties, which can be even more potent than their parent compounds. mdpi.comnih.govresearchgate.net However, the introduction of the nitro group, a strong electron-withdrawing group, also profoundly alters the electronic properties of the PAH core. researchgate.netnumberanalytics.comembibe.com This has opened up avenues for their use in materials science, where precise tuning of electronic characteristics is crucial. The nitro group can enhance solubility and modify the energy levels (HOMO/LUMO) of the molecule, making nitro-PAHs subjects of academic interest for creating novel functional materials. researchgate.netresearcher.life
Early Academic Investigations into Violanthrone (B7798473) and its Derivatives
Violanthrone, also known as dibenzanthrone, is a large, planar polycyclic aromatic hydrocarbon that has been historically significant as a vat dye. tandfonline.comwikipedia.org The era of synthetic vat dyes began in 1901 with the creation of Indanthrene, marking a shift from natural colorants to more durable, synthetic alternatives. tandfonline.comebsco.com Violanthrone itself is synthesized through the dimerization of benzanthrone (B145504). tandfonline.comwikipedia.orgwikipedia.org This process typically involves an alkaline condensation at elevated temperatures. wikipedia.org
Early academic interest in violanthrone extended beyond its function as a dye. As early as 1950, its excellent electronic properties, comparable to some inorganic solids, were being investigated. icmp.lviv.uabeilstein-journals.org Its large, 9-ring π-conjugated system made it a candidate for studies in organic semiconductors. icmp.lviv.uatandfonline.com Researchers in the mid-20th century recorded its electron spin resonance (ESR) spectra to determine properties like g-value and linewidth, confirming its paramagnetic characteristics. ifpan.edu.pl
The low solubility of the parent violanthrone molecule in most organic solvents presented a challenge for both application and research. beilstein-journals.org This led to early investigations into its derivatives. A key development was the use of dihydroxyviolanthrone, which could be more easily modified through etherification or esterification to create more soluble and processable materials. beilstein-journals.org These early studies laid the groundwork for the modern use of violanthrone derivatives in organic electronics, including organic thin-film transistors and photovoltaics. icmp.lviv.uabeilstein-journals.org
Significance of Nitro Functionalization in Violanthrone Systems for Academic Research
The functionalization of violanthrone with nitro groups is a key area of academic research, primarily because the nitro group acts as a powerful electron-withdrawing moiety. numberanalytics.comembibe.com This property significantly influences the electronic and chemical characteristics of the violanthrone core. The introduction of a nitro group can passivate the aromatic rings, making them more resistant to oxidative degradation while facilitating nucleophilic aromatic substitution reactions. researchgate.netresearchgate.netnumberanalytics.com A U.S. patent from as early as 1936 described a process for nitrating violanthrone derivatives, highlighting the long-standing interest in these compounds as intermediates for creating new dyes. google.com
In the context of materials science, nitro functionalization is a critical tool for tuning the optoelectronic properties of violanthrone. Adding an electron-withdrawing nitro group to a PAH core like benzanthrone (a precursor to violanthrone) has been found to increase its hyperpolarizability, making such dyes potentially useful for optical limiting devices. researchgate.net For violanthrone systems, nitration can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This is a crucial strategy in designing materials for organic electronic devices, where the energy levels must be precisely matched with other components.
Recent research has also explored the formation of nitro-PAHs, including species related to violanthrone precursors, during high-temperature industrial processes. rsc.org For example, 4-nitropyrene (B1202641) has been identified as an abundant nitro-PAH species in emissions from silicon production. rsc.org This highlights the dual nature of academic interest in nitro-violanthrone systems: both as intentionally synthesized functional materials with tailored properties and as environmentally relevant compounds formed during combustion.
Data Tables
Table 1: Properties of Violanthrone
| Property | Value | Reference |
| Chemical Formula | C₃₄H₁₆O₂ | wikipedia.org |
| Molar Mass | 456.49 g/mol | wikipedia.org |
| Appearance | Dark blue solid | wikipedia.org |
| Melting Point | 492 °C (decomposes) | wikipedia.org |
| IUPAC Name | Anthra[10,1,2-cde]benzo[rst]pentaphene-5,10-dione | wikipedia.org |
| Synthesis | Coupling of two benzanthrone molecules | wikipedia.org |
Table 2: Timeline of Key Developments
| Year | Development | Significance | Reference(s) |
| 1901 | Synthesis of the first synthetic vat dye, Indanthrene. | Marked the beginning of a new era in the dye industry, moving towards highly stable synthetic colorants. | tandfonline.comebsco.com |
| 1905 | First synthesis of Nitrotriazolone (NTO). | An early example of a heterocyclic nitro compound. | wikipedia.org |
| 1936 | Patent filed for the nitration of violanthrone derivatives. | Shows early industrial interest in modifying violanthrone with nitro groups to create new dyes. | google.com |
| 1950 | First investigation of violanthrone's electronic properties. | Recognized the potential of violanthrone as an organic semiconductor. | icmp.lviv.uabeilstein-journals.org |
| 1979 | US-EPA lists 16 PAHs as priority pollutants. | Formalized the environmental and health concerns associated with PAHs, spurring further research. | encyclopedia.pub |
Structure
2D Structure
3D Structure
Properties
CAS No. |
66085-76-5 |
|---|---|
Molecular Formula |
C34H15NO4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
8-nitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H15NO4/c36-33-24-4-2-1-3-17(24)18-7-8-19-20-9-10-23-28-15-16(35(38)39)5-6-25(28)34(37)27-14-12-22(30(20)32(23)27)21-11-13-26(33)31(18)29(19)21/h1-15H |
InChI Key |
JMLRQFUKQHMMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C(C8=O)C=CC(=C9)[N+](=O)[O-])C2=O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Nitro Violanthrone Compounds
Direct Nitration Pathways and Regioselectivity Studies
Direct nitration is a fundamental method for introducing nitro groups onto an aromatic scaffold. For polycyclic aromatic hydrocarbons (PAHs) like violanthrone (B7798473), the reaction typically involves electrophilic aromatic substitution using nitrating agents such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, which facilitates the formation of the highly reactive nitronium ion (NO₂⁺). wikipedia.org
The regioselectivity of direct nitration on complex PAHs is a significant challenge, as multiple positions on the aromatic core are susceptible to electrophilic attack. The distribution of isomers is influenced by several factors including the reaction conditions, the specific nitrating agent employed, and the electronic properties of the substrate. wikipedia.orgdergipark.org.tr For instance, in the nitration of other PAHs, the choice of solvent and the presence of a catalyst can dramatically alter the ratio of the resulting nitro-isomers. dergipark.org.trresearchgate.net
Studies on the nitration of benzanthrone (B145504), a structural precursor to violanthrone, provide insights into the potential complexities of violanthrone nitration. Direct nitration of benzanthrone with nitric acid in acetic acid yields 3-nitrobenzanthrone (B100140) as the major product, along with minor isomers such as 1-, 9-, and 11-nitrobenzanthrone. researchgate.net The use of dinitrogen tetroxide (N₂O₄) in dichloromethane (B109758) has also been explored, leading to a different distribution of isomers. researchgate.netscispace.com These findings underscore the critical role of the nitrating system in directing the position of the incoming nitro group.
The regioselectivity is governed by the electron density at different positions of the aromatic rings. libretexts.org In substituted aromatic compounds, electron-donating groups typically direct nitration to ortho and para positions, while electron-withdrawing groups direct to the meta position. wikipedia.orglibretexts.org For large, unsubstituted PAHs like violanthrone, predicting the exact sites of nitration can be complex and often requires experimental determination. The inherent electronic structure of the violanthrone molecule will dictate the most favorable positions for electrophilic attack by the nitronium ion.
Nucleophilic Aromatic Substitution on Halogenated/Nitro-Substituted Violanthrones and Precursors
Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for introducing nitro groups or other functionalities, particularly on violanthrone precursors that are already substituted with halogens or other leaving groups. wikipedia.org This method involves the displacement of a leaving group on an aromatic ring by a nucleophile. byjus.com For SNAr to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgbyjus.comlibretexts.org
This strategy can be highly effective for the synthesis of specifically substituted nitro-violanthrones that may be difficult to obtain through direct nitration. For example, a halogenated violanthrone derivative could be reacted with a nitrite (B80452) salt (a source of the nucleophilic nitrite ion, NO₂⁻) to replace the halogen with a nitro group. The success of such a reaction is highly dependent on the nature and position of the leaving group and any activating groups on the violanthrone skeleton.
Research on related systems demonstrates the feasibility of this approach. For instance, the synthesis of various aminoanthraquinone derivatives has been achieved through nucleophilic substitution reactions. mdpi.com Similarly, studies on 3-bromobenzanthrone (B182157) have shown that the presence of a nitro group on the benzanthrone core facilitates the nucleophilic substitution of the bromine atom. researchgate.net This activating effect is crucial for achieving reasonable reaction rates and yields. The general mechanism involves the attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. wikipedia.orglibretexts.org
The table below summarizes examples of nucleophilic aromatic substitution on related aromatic systems.
| Starting Material | Nucleophile | Product | Activating Group | Reference |
| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | Nitro groups | wikipedia.org |
| 8-Chlorotheophylline | Thiol | 8-Thio-substituted methylxanthine | N/A | sioc-journal.cn |
| Polyfluoroarenes | Phenothiazine | 10-Phenylphenothiazine derivatives | Fluorine atoms | mdpi.com |
| 3-Bromobenzanthrone | Secondary cyclic amines | 3-Aminobenzanthrone derivatives | Nitro group (in derivative) | researchgate.net |
Condensation and Cyclization Reactions Leading to Nitro-Violanthrones
The construction of the complex violanthrone ring system itself can be designed to incorporate nitro groups from the outset. This involves the use of smaller, nitro-substituted building blocks that undergo condensation and subsequent cyclization reactions. encyclopedia.pub Such strategies offer a high degree of control over the final structure and the precise placement of the nitro substituents.
For example, a common route to polycyclic aromatic hydrocarbons involves the cyclization of appropriately substituted precursors. encyclopedia.pub In the context of nitro-violanthrones, this could entail the synthesis of nitro-substituted benzanthrone derivatives, which are then coupled and cyclized to form the larger violanthrone framework. The Ullmann cross-coupling reaction, followed by a Friedel-Crafts ring closure, is a known method for producing nitrobenzanthrones from smaller iodonitronaphthalene and iodonitrobenzoate precursors. researchgate.net
Reductive cyclization is another powerful technique. For instance, ortho-imino-nitrobenzene substrates, formed through condensation, can undergo reductive cyclization to yield substituted 2H-indazoles. nih.gov A similar cascade reaction involving a nitro-Michael addition followed by a reductive cyclization has been used to synthesize complex spirooxindoles. chemrxiv.org These examples highlight the potential for using nitro-functionalized starting materials in cyclization reactions to build complex heterocyclic and polycyclic systems. The choice of reactants and reaction conditions is critical for directing the cyclization pathway and achieving the desired nitro-violanthrone architecture.
Synthesis of Related Nitro-Polycyclic Aromatic Systems as Precursors (e.g., nitrobenzanthrones)
The synthesis of nitro-violanthrones often relies on the preparation of smaller, functionalized polycyclic aromatic precursors, with nitrobenzanthrones being particularly important intermediates. The methods for synthesizing these precursors are varied and offer different levels of control over isomer distribution.
Direct nitration of benzanthrone is a common approach. As mentioned earlier, nitration with a mixture of nitric acid and acetic acid primarily yields 3-nitrobenzanthrone. researchgate.net The reaction conditions can be tuned to influence the product distribution. For instance, using dinitrogen tetroxide in dichloromethane can lead to different isomer ratios, with studies showing the formation of up to five different nitrobenzanthrone isomers. researchgate.net
A more controlled, albeit more complex, approach is the construction of the nitrobenzanthrone skeleton from smaller, pre-functionalized molecules. The Ullmann cross-coupling reaction provides a pathway to synthesize specific nitrobenzanthrone isomers that might be difficult to isolate from direct nitration mixtures. researchgate.net This method involves coupling an iodonitronaphthalene with an iodonitrobenzoate in the presence of copper, followed by hydrolysis and a Friedel-Crafts cyclization to close the final ring. researchgate.net This multi-step synthesis offers greater regiochemical control.
The following table details the products from the direct nitration of benzanthrone under specific conditions.
| Nitrating Agent | Solvent | Major Product | Minor Products | Reference |
| Nitric Acid (HNO₃) | Acetic Acid | 3-Nitrobenzanthrone | 1-, 9-, and 11-Nitrobenzanthrone | researchgate.net |
| Dinitrogen Tetroxide (N₂O₄) | Dichloromethane (DCM) | Varies with conditions | Multiple isomers | researchgate.net |
Catalytic Approaches in Nitro-Violanthrone Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and milder reaction conditions. In the synthesis of nitro-violanthrones and their precursors, catalytic methods are being explored for both the nitration step and the construction of the polycyclic framework.
For the nitration of aromatic compounds, various catalytic systems have been developed to enhance regioselectivity and yield. Heterogeneous catalysts, such as zeolites and metal-modified montmorillonite (B579905) clays, have shown promise in directing nitration towards specific isomers, often favoring the para-product in substituted benzenes. google.comorganic-chemistry.org For example, solid, small-pore acidic zeolites can be used to regioselectively nitrate (B79036) substituted aromatic compounds. google.com Similarly, the use of a pyrrolidinone ionic liquid as a catalyst in the nitration of anthraquinone (B42736) has been shown to increase the purity of the 1-nitroanthraquinone (B1630840) product. google.com While not yet specifically reported for violanthrone, these catalytic nitration methods could potentially offer more controlled routes to specific nitro-violanthrone isomers.
Catalysis is also central to the construction of the polycyclic skeleton. Ruthenium-catalyzed C-H and C-O arylation reactions have been used to synthesize substituted polycyclic aromatic hydrocarbons from anthraquinone derivatives. researchgate.net Iron(III)-catalyzed carbonyl-olefin metathesis represents another innovative strategy for building polyaromatic hydrocarbons with high functional group compatibility and regioselectivity. nih.gov These advanced catalytic methods could be adapted for the synthesis of violanthrone systems, potentially allowing for the incorporation of nitro groups through the use of nitro-functionalized starting materials.
Reaction Mechanisms and Chemical Reactivity of Nitro Violanthrone Derivatives
Mechanistic Investigations of Nitration Reactions
The nitration of violanthrone (B7798473), a polycyclic aromatic hydrocarbon (PAH), to form nitro-violanthrone derivatives involves complex reaction mechanisms that are influenced by the nitrating agent and reaction conditions. The introduction of a nitro group onto the aromatic system typically proceeds via electrophilic aromatic substitution.
Electrophilic Aromatic Nitration:
The most common mechanism for the nitration of aromatic compounds involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid, such as sulfuric acid. uri.edu This nitronium ion then attacks the electron-rich violanthrone ring system. The regioselectivity of the nitration is dictated by the electronic properties of the violanthrone core, with substitution occurring at positions with the highest electron density.
Recent studies have explored alternative nitrating agents and mechanistic pathways. For instance, the use of dinitrogen pentoxide (N₂O₅) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) medium has been investigated as a greener alternative to traditional mixed acids. In this system, N₂O₅ can dissociate to form the nitronium cation, which is the active nitrating species. nih.gov
Single-Electron Transfer (SET) Mechanism:
An alternative to the classical electrophilic aromatic substitution is the single-electron transfer (SET) mechanism. researchgate.net In this pathway, an initial electron transfer from the aromatic violanthrone molecule to the nitrating species occurs, forming a radical cation and a radical anion. These intermediates then combine to form the nitro-substituted product. The feasibility of the SET mechanism is dependent on the redox potentials of both the violanthrone derivative and the nitrating agent.
Photonitration Processes:
Nitroaromatic compounds can also be formed through photonitration processes, particularly in environmental contexts. nih.govresearchgate.net Irradiation of nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) ions in aqueous solutions can generate a variety of nitrating agents, including nitrogen dioxide radical (•NO₂), nitrous acid (HNO₂), and peroxynitrous acid (HOONO). nih.govresearchgate.netmdpi.com These species can then react with aromatic compounds like violanthrone to yield nitro derivatives. The specific pathways and product distributions in photonitration are highly dependent on factors such as pH and the presence of other organic compounds. nih.govresearchgate.net For example, under acidic conditions, HNO₂ can be an effective nitrating agent for electron-rich aromatic compounds. nih.gov
The table below summarizes various nitrating agents and their proposed mechanistic roles in the nitration of aromatic systems, which can be extended to violanthrone.
Table 1: Nitrating Agents and Mechanistic Pathways
| Nitrating Agent/System | Proposed Mechanism | Key Intermediates | Reference(s) |
|---|---|---|---|
| Mixed Acid (HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Nitronium ion (NO₂⁺) | uri.edu |
| Dinitrogen Pentoxide (N₂O₅) | Electrophilic Aromatic Substitution | Nitronium ion (NO₂⁺) | nih.gov |
| Various Nitrating Agents | Single-Electron Transfer (SET) | Radical cations, Radical anions | researchgate.net |
| Irradiated Nitrate/Nitrite | Photonitration | •NO₂, HNO₂, HOONO | nih.govresearchgate.netmdpi.com |
| Nitroguanidine (NQ) | Acid-catalyzed Nitration | Nitronium ion (NO₂⁺) | uri.edu |
| N-Nitropyrazole Reagents | Electrophilic Aromatic Nitration | Nitronium ion (NO₂⁺) | nih.gov |
Nucleophilic Attack and Single-Electron Transfer Mechanisms Involving Nitro Groups
The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the violanthrone system, making it susceptible to nucleophilic attack. This is a key aspect of the chemical behavior of nitro-violanthrone derivatives.
Nucleophilic Aromatic Substitution (SNA_r):
The nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). The electron-withdrawing effect of the nitro group delocalizes the negative charge of the Meisenheimer complex, a key intermediate in SNA_r reactions, thereby stabilizing it and facilitating the substitution process.
Single-Electron Transfer (SET) in Reduction Processes:
The reduction of nitroaromatic compounds, including nitro-violanthrone, can proceed through single-electron transfer (SET) mechanisms. nih.gov Flavoenzymes, for instance, can catalyze the single-electron reduction of nitroaromatics to form nitro anion-radicals. nih.gov These radical anions are highly reactive species that can undergo further reactions. The rate of this initial electron transfer is often dependent on the one-electron reduction potential of the nitroaromatic compound. nih.gov
In aqueous media, electron transfer from organic donor radicals to aliphatic nitro compounds has been shown to result in the formation of radical anions. rsc.org The stability and subsequent reactivity of these radical anions are influenced by factors such as ion-pairing with the electron donor. rsc.org
The electrochemical reduction of nitroaromatics also involves SET as a fundamental step. The initial addition of an electron to the nitro group forms a radical anion, which can then undergo a series of further electron and proton transfers.
The table below provides an overview of the types of reactions involving nucleophilic attack and single-electron transfer in nitroaromatic systems.
Table 2: Reactions Involving Nucleophilic Attack and SET on Nitroaromatics
| Reaction Type | Mechanism | Key Intermediates/Features | Reference(s) |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNA_r) | Addition-Elimination | Meisenheimer complex | General Organic Chemistry |
| Enzymatic Reduction | Single-Electron Transfer | Nitro anion-radical | nih.gov |
| Reduction by Organic Radicals | Single-Electron Transfer | Radical anion, Ion-pairing | rsc.org |
| Electrochemical Reduction | Stepwise Electron Transfer | Radical anion | researchgate.net |
Reduction and Oxidation Pathways of the Nitro Moiety in Violanthrone Systems
The nitro group in violanthrone systems can undergo a variety of reduction and oxidation reactions, leading to a diverse range of products.
Reduction Pathways:
The reduction of the nitro group is a well-established transformation in organic chemistry and can be achieved through various methods. masterorganicchemistry.com The complete reduction of a nitro group to an amino group is a six-electron process.
Catalytic Hydrogenation: This is a common method for reducing nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently employed in the presence of hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com
Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective reducing agents for nitro groups. masterorganicchemistry.comyoutube.com
Other Reducing Agents: A variety of other reagents can also be used, including tin(II) chloride (SnCl₂), sodium sulfide (B99878) (Na₂S), and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comcommonorganicchemistry.com It is important to note that the choice of reducing agent can influence the selectivity of the reaction, especially in the presence of other reducible functional groups. youtube.com
The reduction of nitroarenes can also proceed through intermediate species. For example, reduction can lead to the formation of hydroxylamines, azo compounds, or hydrazine (B178648) compounds depending on the reaction conditions and the reducing agent used. wikipedia.org
Electrochemical Reduction:
Oxidation Pathways:
While the reduction of the nitro group is more common, oxidation of the violanthrone system is also possible. The presence of the electron-withdrawing nitro group would generally make the aromatic core less susceptible to electrophilic attack and oxidation. However, under strong oxidizing conditions, degradation of the aromatic system can occur. In the context of environmental degradation, nitro-polycyclic aromatic hydrocarbons can be oxidized, often initiated by photochemical processes. researchgate.net
The following table summarizes common reagents and methods for the reduction of nitroaromatic compounds.
Table 3: Reagents and Methods for the Reduction of Nitroaromatics
| Reagent/Method | Product(s) | Reference(s) |
|---|---|---|
| H₂ with Pd/C, PtO₂, or Raney Nickel | Amines | masterorganicchemistry.comcommonorganicchemistry.com |
| Fe, Sn, or Zn with Acid | Amines | masterorganicchemistry.comyoutube.com |
| SnCl₂ | Amines | commonorganicchemistry.com |
| Na₂S | Amines (can be selective) | commonorganicchemistry.com |
| LiAlH₄ | Azo compounds (for aromatic nitro) | masterorganicchemistry.com |
| Diborane | Hydroxylamines (for aliphatic nitro) | wikipedia.org |
| Electrochemical Reduction | Amines, Azoxy, Azo, Hydrazo compounds | researchgate.netrsc.org |
Photochemical and Thermochemical Reactivity of Nitro-Violanthrones
The presence of the nitro group imparts specific photochemical and thermochemical properties to violanthrone derivatives.
Photochemical Reactivity:
Nitroaromatic compounds are known to be photochemically active. rsc.org Upon absorption of UV or visible light, photoexcited nitroarenes can undergo various transformations. One of the key photochemical pathways for some nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) involves the rearrangement of the nitro group to a nitrite intermediate. researchgate.net This is often followed by the cleavage of the C-O bond to form an aryloxy radical and nitrogen monoxide (NO•). researchgate.net The orientation of the nitro group relative to the aromatic plane can influence its photoreactivity. researchgate.net
The photolysis of nitro-based compounds can be wavelength-dependent. harvard.eduiupac.org For instance, in some systems, irradiation at one wavelength may lead to dimerization, while irradiation at another wavelength results in photoisomerization. iupac.org The solvent can also play a significant role in the photodegradation rates of nitro-PAHs. researchgate.net
Thermochemical Reactivity:
The thermal stability of nitroaromatic compounds is a critical aspect, particularly concerning their handling and storage. The primary decomposition pathways for many nitroaromatics at high temperatures involve the breaking of the C-NO₂ bond and the isomerization of the nitro group to a nitrite, followed by cleavage of the O-NO bond. dtic.mil The presence of other substituents on the aromatic ring can influence the decomposition mechanism. dtic.mil
Theoretical studies on the decomposition of substituted nitrobenzenes have shown that the dissociation energy of the C-N bond is a key factor. nih.gov The nature and position of substituents can affect the energy profiles of the decomposition reactions. nih.gov
The table below outlines the primary photochemical and thermochemical reaction pathways for nitroaromatic compounds.
Table 4: Photochemical and Thermochemical Pathways of Nitroaromatics
| Process | Primary Pathway(s) | Key Intermediates/Products | Reference(s) |
|---|---|---|---|
| Photochemical | Nitro-nitrite rearrangement, C-O bond cleavage | Nitrite intermediate, Aryloxy radical, NO• | researchgate.net |
| Photochemical | Reduction to amines, Azo-coupling | Amines, Azo compounds | rsc.org |
| Thermochemical | C-NO₂ bond cleavage | Aryl radical, NO₂ | dtic.milnih.gov |
| Thermochemical | Isomerization to nitrite, O-NO bond cleavage | Nitrite intermediate, Aryloxy radical, NO | dtic.mil |
Stability and Decomposition Mechanisms (from a reaction pathway perspective)
The stability of nitro-violanthrone derivatives is intrinsically linked to their decomposition mechanisms, which can be initiated by thermal energy, light, or chemical reagents.
Thermal Decomposition:
The thermal decomposition of nitroaromatic compounds often initiates with the homolytic cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule. This generates an aryl radical and a nitrogen dioxide radical (•NO₂). dtic.milnih.gov An alternative pathway involves the rearrangement of the nitro group to a nitrite group (-ONO), followed by the cleavage of the weaker O-NO bond to produce an aryloxy radical and nitrogen monoxide (NO). dtic.mil The competition between these two pathways is influenced by the molecular structure and the temperature. nih.gov
For some nitroalkanes, theoretical studies have highlighted two primary decomposition channels: the breaking of the C-N bond and HONO elimination. rsc.org While violanthrone is an aromatic system, these studies on related compounds provide insights into potential decomposition pathways.
Photochemical Decomposition:
As discussed in the previous section, photochemical decomposition is a significant pathway for the degradation of nitro-violanthrones. The absorption of light energy can lead to the excitation of the molecule, followed by chemical reactions such as the nitro-nitrite rearrangement and subsequent fragmentation. researchgate.net The quantum yields of these photoreactions can be influenced by the nature of the substituents on the violanthrone core. rsc.org Molecular oxygen can also play a role in the photodegradation process, sometimes reducing the quantum yield of degradation by scavenging radical species. researchgate.net
Factors Influencing Stability:
Number and Position of Nitro Groups: An increase in the number of nitro groups on the aromatic ring generally decreases the thermal stability of the compound. researchgate.net
Steric Hindrance: Steric interactions between the nitro group and adjacent substituents can affect the planarity of the molecule and influence its stability and reactivity. researchgate.net
Electronic Effects of Other Substituents: Electron-donating or electron-withdrawing groups on the violanthrone ring can modify the strength of the C-NO₂ bond and thus affect the activation energy for decomposition. nih.gov
The following table summarizes the primary decomposition mechanisms for nitroaromatic compounds.
Table 5: Decomposition Mechanisms of Nitroaromatic Compounds
| Decomposition Type | Primary Reaction Pathway | Initial Products | Reference(s) |
|---|---|---|---|
| Thermal | Homolytic C-NO₂ bond cleavage | Aryl radical, •NO₂ | dtic.milnih.gov |
| Thermal | Nitro-nitrite rearrangement followed by O-NO cleavage | Aryloxy radical, NO | dtic.mil |
| Photochemical | Nitro-nitrite rearrangement and fragmentation | Aryloxy radical, NO | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of Nitro Violanthrone Systems
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Solvatochromism)
The electronic properties of nitro-violanthrone are dominated by the extensive π-conjugated system of the violanthrone (B7798473) core, which is perturbed by the presence of the electron-withdrawing nitro group.
UV-Visible Absorption: The parent violanthrone chromophore is known for its strong absorption in the visible region. For instance, a related derivative, Violanthrone-78, exhibits a principal absorption maximum (λ_max) at approximately 580 nm. researchgate.net The introduction of a nitro group onto this aromatic framework is expected to modulate the energy of the π → π* electronic transitions. Studies on analogous compounds like 9-nitrobenzanthrone derivatives show strong absorption bands in the 450–560 nm range. mdpi.com For nitro-violanthrone, the absorption spectrum is therefore predicted to show intense bands in the visible range, with the precise λ_max being sensitive to the position of the nitro substituent.
Fluorescence Emission: Violanthrone derivatives are often highly fluorescent. Violanthrone-78, when excited at its absorption maximum of 580 nm, displays a characteristic emission maximum at 635 nm. researchgate.net In related 9-nitrobenzanthrone systems, emission is observed between 570 nm and 660 nm. mdpi.com While nitro groups can sometimes quench fluorescence, in large, rigid polycyclic systems, significant emission is often retained. The difference between the absorption and emission maxima, known as the Stokes shift, is typically significant in these molecules, reflecting the change in geometry between the ground and excited states. For 3-heterylamino-9-nitrobenzanthrones, Stokes shifts are smaller than in their non-nitrated analogues. mdpi.com
Solvatochromism: The significant charge-transfer character inherent in the electronic transitions of nitro-aromatic compounds makes their absorption and emission spectra sensitive to solvent polarity, a phenomenon known as solvatochromism. Research on 3-heterylamino-9-nitrobenzanthrone derivatives reveals a positive fluorosolvatochromism, where the emission maximum shifts to a longer wavelength (a bathochromic shift) as the solvent polarity increases. mdpi.com A bathochromic shift of 60–85 nm was observed when moving from benzene (B151609) to DMSO. mdpi.com This is attributed to the greater stabilization of the more polar excited state in polar solvents. A similar positive solvatochromic behavior is anticipated for the fluorescence spectrum of nitro-violanthrone.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent/Comment |
|---|---|---|---|
| Violanthrone-78 (Analogue) | ~580 | ~635 | Toluene/n-heptane researchgate.netresearchgate.net |
| 9-Nitrobenzanthrone Derivatives (Analogues) | 450 - 560 | 570 - 660 | Various solvents mdpi.com |
| Nitro-violanthrone (Expected) | ~500 - 600 | ~600 - 700 | Exhibits positive fluorosolvatochromism |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. The FT-IR spectrum of nitro-violanthrone is expected to be complex, showing features of both the polycyclic aromatic ketone core and the nitro substituent.
The large violanthrone skeleton, composed of numerous C-C and C-H bonds, will give rise to a multitude of bands in the fingerprint region (<1500 cm⁻¹), including C-H out-of-plane bending vibrations. The aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region, and the aryl C-H stretches would appear above 3000 cm⁻¹. The carbonyl (C=O) stretching frequency of the violanthrone ketone system is a key feature, typically appearing in the 1630-1680 cm⁻¹ range.
The most diagnostic peaks for confirming the presence of the nitro group are its symmetric and asymmetric stretching vibrations. Due to the strong dipole moment of the N-O bonds, these absorptions are typically very intense. spectroscopyonline.com For aromatic nitro compounds, these bands are found at specific frequencies:
Asymmetric NO₂ Stretch: A strong band is consistently observed in the range of 1550–1475 cm⁻¹. spectroscopyonline.comorgchemboulder.com
Symmetric NO₂ Stretch: A second strong band appears at lower wavenumbers, typically between 1360–1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com
The presence of this pair of intense bands is a clear and reliable indicator of the nitro functionality. spectroscopyonline.com A medium intensity scissoring vibration may also be observed around 850 cm⁻¹. spectroscopyonline.com
| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Ketone C=O Stretch | ~1650 | Strong |
| Asymmetric NO2 Stretch | 1550 - 1475 | Strong orgchemboulder.com |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| Symmetric NO2 Stretch | 1360 - 1290 | Strong orgchemboulder.com |
| NO2 Scissoring | ~850 | Medium spectroscopyonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
For a large, polycyclic aromatic system like nitro-violanthrone, the ¹H NMR spectrum is expected to show a series of signals in the aromatic region, typically between 7.0 and 9.5 ppm. The extensive π-system leads to significant deshielding of the protons. Protons in close proximity to the electron-withdrawing carbonyl and nitro groups are expected to be shifted further downfield. For example, in 9-nitrobenzanthrone derivatives, the proton adjacent to both the carbonyl and nitro groups appears as a doublet far downfield at 9.13 ppm. mdpi.com The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) between adjacent protons would be critical for assigning specific protons to their positions on the violanthrone framework.
The ¹³C NMR spectrum would similarly show a large number of signals in the aromatic region (~110-150 ppm). Carbons directly attached to the nitro group would be significantly affected, as would the carbonyl carbons, which would appear much further downfield (>180 ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to link protons to their directly attached and long-range carbons, would be indispensable for the complete and unambiguous assignment of the complex structure.
| Nucleus | Expected Chemical Shift (δ, ppm) | Comment |
|---|---|---|
| Aromatic 1H | 7.0 - 9.5 | Protons peri to C=O and NO2 groups are expected at the downfield end of the range. mdpi.com |
| Aromatic 13C | 110 - 150 | Quaternary carbons and carbons attached to substituents will have distinct shifts. |
| Carbonyl 13C | >180 | Characteristic of ketone carbonyls. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This accuracy allows for the differentiation between compounds with the same nominal mass but different molecular formulas.
For nitro-violanthrone, with the molecular formula C₃₄H₁₅NO₄, the exact monoisotopic mass can be calculated. HRMS analysis would be expected to produce a molecular ion peak (or, more commonly, a protonated molecule [M+H]⁺ in electrospray ionization) that matches this calculated value very closely. The fragmentation pattern of nitroaromatic compounds often involves the loss of NO, NO₂, or OH radicals. nih.govrsc.org Analysis of these fragments can provide further structural confirmation.
Based on the molecular formula C₃₄H₁₅NO₄, the following high-resolution m/z values for various adducts are predicted. uni.lu
| Adduct | Calculated m/z |
|---|---|
| [M]+ | 501.09955 |
| [M+H]+ | 502.10738 |
| [M+Na]+ | 524.08932 |
| [M-H]- | 500.09282 |
Predicted m/z values for nitro-violanthrone (C₃₄H₁₅NO₄). uni.lu
X-ray Crystallography and Diffraction Studies for Solid-State Structure and Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such an analysis of nitro-violanthrone would provide exact bond lengths, bond angles, and torsional angles, confirming its molecular geometry.
Although a specific crystal structure for nitro-violanthrone is not publicly available, insights can be drawn from studies of other nitro-substituted polycyclic aromatic hydrocarbons. Key structural aspects to be determined would include:
Molecular Planarity: The large violanthrone core is expected to be largely planar, but the nitro group may be twisted out of the plane of the aromatic ring to which it is attached. In the crystal structure of 1-nitro-4-(trimethylsilylethynyl)naphthalene, the dihedral angle between the nitro group and the naphthalene (B1677914) ring system is 22.04°. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. While nitro-violanthrone in its ground state is diamagnetic and thus EPR-silent, its radical anion or cation can be generated chemically, electrochemically, or photochemically and studied by EPR.
The radical anion of nitro-violanthrone, [C₃₄H₁₅NO₄]⁻˙, is expected to be a key intermediate in its electrochemical reduction. The unpaired electron would be delocalized over the extensive π-system, with a significant spin density expected on the nitro group. The resulting EPR spectrum would provide valuable information:
g-value: This parameter is characteristic of the radical's electronic environment.
Hyperfine Splitting: The interaction of the unpaired electron with magnetic nuclei (like ¹⁴N of the nitro group and various ¹H nuclei) splits the EPR signal into multiple lines. The magnitude of this splitting, the hyperfine coupling constant (hfc), is proportional to the spin density at that nucleus. Analysis of the hyperfine structure would allow for the mapping of the unpaired electron's distribution across the molecule, providing direct insight into its electronic structure. Studies on radicals derived from other anthrone (B1665570) derivatives have successfully used EPR to determine hyperfine splitting constants and map spin densities. nih.gov
Theoretical and Computational Investigations of Nitro Violanthrone Electronic Structure and Properties
Density Functional Theory (DFT) and Ab Initio Calculations for Optimized Geometries
Determining the stable three-dimensional structure of nitro-violanthrone is the foundational step for all further computational analysis. Density Functional Theory (DFT) is a robust and widely used quantum chemical method for geometry optimization, balancing computational cost and accuracy. nih.govtandfonline.com For a molecule of this size, hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP, paired with a basis set like 6-31G(d) or larger, are commonly employed to find the minimum energy geometry. nih.govtandfonline.com
A critical structural parameter for nitro-substituted PAHs is the orientation of the nitro group relative to the aromatic plane. nih.gov Computational studies on other nitro-PAHs, such as nitrobenzo[a]pyrene, have shown that the most stable configurations often involve a planar arrangement where the NO₂ group can effectively interact with the aromatic π-electron system. nih.gov However, steric hindrance, particularly if the nitro group is in a sterically crowded region like a bay area, can force the group to twist out of the plane. nih.govuchile.cl This twist angle becomes a crucial coordinate, as it directly influences the degree of electronic conjugation and, consequently, all other electronic properties.
DFT calculations would precisely determine bond lengths, bond angles, and the dihedral angle of the C–N bond. For instance, the C–N bond length and the N–O bond lengths within the nitro group would be key indicators of the electronic environment. Spectral shifts in calculated vibrational frequencies, particularly the symmetric and asymmetric stretching modes of the NO₂ group, can be correlated with the electronic effects exerted on the violanthrone (B7798473) system. amazonaws.com
Table 1: Representative Theoretical Methods for Geometry Optimization
| Method/Functional | Basis Set | Key Application |
|---|---|---|
| B3LYP | 6-31G(d) | Standard for geometry optimization of organic molecules. tandfonline.com |
| M06-2X | 6-311++G(d,p) | Good for systems with non-covalent interactions. |
| CAM-B3LYP | cc-pVTZ | Suitable for long-range corrected properties and excited states. researchgate.net |
Frontier Molecular Orbital (FMO) Analysis and Energy Gap Determination (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, including its reactivity and optical properties. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter, particularly for materials intended for organic electronic applications. researchgate.net
The introduction of a nitro group, a potent electron-withdrawing group, is known to profoundly affect the FMOs of aromatic systems. researchgate.net Through both inductive and resonance effects, the nitro group lowers the energy levels of both the HOMO and the LUMO. researchgate.net The effect is typically more pronounced on the LUMO. DFT calculations on various nitroaromatic compounds consistently show a significant stabilization (lowering of energy) of the LUMO, which becomes localized over the nitro group and the adjacent aromatic ring. researchgate.netuef.fi This leads to a substantial reduction in the HOMO-LUMO gap compared to the parent violanthrone molecule. A smaller energy gap generally corresponds to a redshift in the optical absorption spectrum. researchgate.net
Studies on phenanthrene, for example, showed that adding nitro groups decreased the total energy and the HOMO-LUMO energy gap. researchgate.net This effect is crucial for tuning materials for applications like organic photovoltaics, where a low bandgap is desirable for harvesting a broader range of the solar spectrum. researchgate.net
Table 2: Predicted Effects of Nitration on Violanthrone FMOs
| Molecular System | E(HOMO) | E(LUMO) | ΔE (HOMO-LUMO) | Expected Trend |
|---|---|---|---|---|
| Violanthrone (parent) | Higher | Higher | Larger | Reference molecule. |
Theoretical Modeling of Charge Transport Properties in Organic Semiconductors
Violanthrone derivatives are investigated as potential n-type semiconductors for devices like Organic Field-Effect Transistors (OFETs). mdpi.com The charge transport characteristics are intrinsically linked to the FMO energy levels and the intermolecular packing in the solid state. mdpi.com
Theoretical modeling of charge transport often relies on Marcus theory, which describes charge hopping between adjacent molecules. Key parameters derived from computation include the reorganization energy (λ) and the electronic coupling (transfer integral, V). The reorganization energy, which has contributions from intramolecular geometry changes, is the energy required for a molecule to adjust its structure upon gaining or losing an electron. A lower reorganization energy is desirable for efficient charge transport. uef.fi DFT calculations are the standard method for computing these parameters. For instance, studies on Schiff base compounds showed that introducing a nitro group led to lower hole reorganization energy, suggesting it could be a good candidate for hole transport. uef.fi
For nitro-violanthrone, the strong electron-accepting nature of the nitro group would lower the LUMO energy, facilitating electron injection from electrodes and enhancing its n-type semiconductor character. mdpi.comnih.gov This is a common strategy for designing high-performance n-type organic materials. The actual charge mobility in a crystal would also depend heavily on the intermolecular π-π stacking, which dictates the electronic coupling between molecules.
Photophysical Pathway Simulations and Excited State Calculations (TD-DFT, SAC-CI)
To understand the photophysical properties of nitro-violanthrone, such as its absorption and emission behavior, excited state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose due to its computational efficiency. researchgate.netacs.org
Upon photoexcitation, a molecule transitions from its ground state (S₀) to an excited singlet state (S₁, S₂, etc.). TD-DFT can predict the energies of these transitions, which correspond to peaks in the UV-Vis absorption spectrum. researchgate.net Given the expected decrease in the HOMO-LUMO gap, the lowest energy absorption peak (S₀→S₁) for nitro-violanthrone is predicted to be significantly red-shifted compared to unsubstituted violanthrone.
A key feature of nitroaromatic compounds is the presence of low-lying excited states with significant intramolecular charge-transfer (ICT) character, where electron density moves from the aromatic core (donor) to the nitro group (acceptor). nih.govresearchgate.net TD-DFT calculations can characterize these ICT states and their potential energy surfaces. These states are often responsible for the quenching of fluorescence, as they can provide efficient non-radiative decay pathways or facilitate intersystem crossing to the triplet manifold (T₁). researchgate.net The analysis of simulated spectra for nitro-substituted pyridocoumarins, for example, confirmed the existence of distinct resonance structures with different spectral features. amazonaws.com For complex cases, especially those involving conical intersections or multiple excited states, more advanced methods like Spin-Flip TD-DFT (SF-TDDFT) or Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) may be required for an accurate description of the photophysical pathways.
Analysis of Intermolecular Interactions (e.g., π-π stacking, Hirshfeld surface analysis, energy framework calculations)
In the solid state, the performance of an organic semiconductor is governed by its crystal packing and the nature of its intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. dergipark.org.trscirp.orgmdpi.com It maps the electron density to partition crystal space into molecular volumes.
For a large PAH like nitro-violanthrone, π-π stacking interactions between the aromatic cores of adjacent molecules are expected to be a dominant feature of the crystal packing. dergipark.org.tr These interactions create pathways for charge transport. The Hirshfeld surface can be mapped with properties like d_norm to identify close contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Besides the general H···H contacts that typically dominate the surface, specific interactions involving the nitro group would be critical. These include C–H···O and O···H hydrogen bonds, as well as possible O···O contacts between nitro groups of neighboring molecules. scirp.orgdntb.gov.ua These directional interactions can significantly influence the molecular packing arrangement, potentially altering the π-π stacking distance and overlap compared to unsubstituted violanthrone. Energy framework calculations can further be used to visualize and quantify the energetic components (electrostatic, dispersion, etc.) of the intermolecular topology, providing a clear picture of the charge transport pathways within the crystal.
Table 3: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis
| Contact Type | Typical Contribution | Implication for Nitro-Violanthrone |
|---|---|---|
| H···H | 40-50% | Dominant, but less specific van der Waals interactions. scirp.org |
| C···H/H···C | 15-25% | Related to C-H···π interactions, important for packing. |
| O···H/H···O | 10-20% | Significant due to hydrogen bonding with the nitro group. scirp.org |
| C···C | 5-10% | Indicative of π-π stacking interactions. scirp.org |
Computational Studies on Reactivity and Reaction Mechanisms
The electronic structure of nitro-violanthrone, particularly the charge distribution and FMOs, dictates its chemical reactivity. The strong electron-withdrawing nature of the nitro group makes the violanthrone aromatic system electron-deficient. researchgate.netdntb.gov.ua This significantly enhances its susceptibility to nucleophilic aromatic substitution reactions. Computational studies can model these reaction mechanisms by locating the transition state structures and calculating the activation energy barriers using DFT. uef.fi This allows for the prediction of the most likely sites for nucleophilic attack.
Furthermore, the nitro group itself is a reactive functional group. Its reduction to an amino group is a common transformation that dramatically alters the electronic properties, turning an electron-withdrawing group into an electron-donating one. This redox behavior is relevant in the context of creating hypoxia-activated fluorescent probes, where the reduction of a nitro group in a low-oxygen environment "turns on" fluorescence. nih.gov Computational modeling can elucidate the multi-step mechanism of this reduction. Finally, the C–NO₂ bond can, under certain conditions, undergo homolytic cleavage, initiating radical reactions, a pathway that can be investigated using broken-symmetry DFT methods.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Nitro-Violanthrone |
| Violanthrone |
| Nitrobenzo[a]pyrene |
| Phenanthrene |
| Dinitrophenanthrene |
| Pyridocoumarins |
Advanced Materials Science Applications of Nitro Violanthrone Derivatives
Organic Electronic Devices
Nitro-violanthrone derivatives are increasingly explored for their potential in organic electronic devices due to their semiconductor properties. beilstein-journals.org Their large, planar molecular structure facilitates strong π-π intermolecular interactions, which are crucial for efficient charge transport. beilstein-journals.org
Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, serving as switches and amplifiers. frontiersin.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. frontiersin.orgresearchgate.net Violanthrone (B7798473) derivatives have shown promise as semiconductor materials in these devices. beilstein-journals.org
The introduction of electron-withdrawing groups, such as the nitro group, can significantly influence the electronic properties of violanthrone. rsc.org While specific studies on nitro-violanthrone in OFETs are emerging, research on analogous violanthrone derivatives provides insight into their potential. For instance, the modification of violanthrone with dicyanomethylene groups, which are also strongly electron-withdrawing, has been investigated. beilstein-journals.org These modifications can lead to materials with enhanced electron affinity, a desirable characteristic for n-type semiconductors in OFETs. beilstein-journals.org
The charge carrier mobility in organic semiconductors is highly dependent on the molecular packing in the solid state. beilstein-journals.org Enhanced π-π stacking provides a more efficient pathway for charge carriers to move through the material. beilstein-journals.org Studies have shown that the charge carrier mobility of violanthrone derivatives can be significantly improved by optimizing film deposition conditions. For example, a solution-processable violanthrone derivative exhibited a hole mobility of 4.44 × 10⁻⁴ cm² V⁻¹ s⁻¹ when the film was prepared from a chloroform/n-hexane solvent mixture, an order of magnitude higher than the 4.93 × 10⁻⁵ cm² V⁻¹ s⁻¹ achieved with pure chloroform. beilstein-journals.org This improvement is attributed to enhanced π-π stacking induced by the non-solvent. beilstein-journals.org
| Derivative | Solvent | **Hole Mobility (cm² V⁻¹ s⁻¹) ** |
| Violanthrone Derivative | Chloroform | 4.93 × 10⁻⁵ |
| Violanthrone Derivative | Chloroform/n-hexane | 4.44 × 10⁻⁴ |
Organic Light-Emitting Diodes (OLEDs) and Luminescent Properties
Organic light-emitting diodes (OLEDs) have revolutionized display and lighting technologies with their vibrant colors, flexibility, and energy efficiency. bohrium.com The core of an OLED is the emissive layer, where the recombination of electrons and holes leads to the generation of light. bohrium.com The luminescent properties of the emitter material are therefore critical to the device's performance.
The introduction of nitro groups can significantly alter the photophysical properties of violanthrone. While specific data on the luminescent properties of nitro-violanthrone is not extensively detailed in the provided context, the general principles of OLED material design can be applied. The color of the emitted light is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the emitter molecule. sciexplor.com The introduction of electron-withdrawing groups like the nitro group can tune this energy gap. researchgate.net
The pursuit of efficient and pure-colored emitters is a key area of OLED research. sciexplor.comnih.gov For instance, the development of blue fluorescent emitters is particularly challenging. mdpi.com Researchers have designed novel blue-light-emitting fluorene (B118485) derivatives with high fluorescence yields and thermal stability, achieving high efficiencies in non-doped OLEDs. researchgate.net These advancements highlight the importance of molecular design in achieving desired luminescent properties.
Photovoltaic Applications and Power Conversion Efficiency Optimization
Organic photovoltaic (OPV) devices, or solar cells, offer a promising route to low-cost, flexible, and lightweight renewable energy sources. advancedsciencenews.com The power conversion efficiency (PCE) of an OPV device is a key metric of its performance and is dependent on factors such as the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). numberanalytics.com1-material.com
Violanthrone and its derivatives are being investigated as potential materials for OPV applications. beilstein-journals.org Their strong absorption in the visible and near-infrared regions makes them attractive candidates for light-harvesting materials. beilstein-journals.org The introduction of nitro groups can further modify their electronic properties to enhance their performance as either electron donors or acceptors in the active layer of a solar cell.
A computational study on modified violanthrone structures predicted that they could achieve promising PCEs of up to 15%. researchgate.net The study also found a positive correlation between the open-circuit voltage and the fill factor, indicating that higher voltage output is associated with efficient charge carrier mobilities. researchgate.net Furthermore, the fill factor was identified as the most significant feature impacting the power conversion efficiency. researchgate.net In another study, a violanthrone derivative was shown to act as an electron acceptor when blended with another material, leading to enhanced light harvesting and photocurrent generation. beilstein-journals.org
Strategies to improve the PCE of organic solar cells include enhancing material quality, optimizing light absorption, and improving charge carrier transport. numberanalytics.com The development of new materials and device architectures, such as inverted structures, has led to significant increases in efficiency, with some devices now exceeding 9%. 1-material.com
Functional Dyes and Pigments
Violanthrone and its derivatives have a long history as functional dyes and pigments, valued for their deep colors and excellent fastness properties.
Vat Dyes and Their Historical and Modern Significance
Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then re-oxidized to their insoluble, colored state within the fiber. p2infohouse.org This process results in excellent wash and light fastness, making them highly desirable for dyeing textiles. ebsco.com
The history of vat dyes is closely linked to indigo, a natural vat dye that has been used for millennia. floxytiedye.comphantomhands.in The first synthetic vat dye, Indanthrene (a derivative of anthraquinone), was created in 1901 by René Bohn at BASF. ebsco.comdyestuffscn.com This discovery marked a turning point, leading to the development of a wide range of synthetic vat dyes with superior properties to their natural counterparts. p2infohouse.orgebsco.com Violanthrone itself is a key structure in this class of dyes.
The nitration of violanthrone derivatives has been a method to produce new vat dyes with varying shades. google.com For example, nitrated mono-substituted violanthrones have been synthesized to create dyes that produce blue shades on cotton, which can then be treated to yield grey to black dyeings. google.com These nitro-violanthrone derivatives have also been noted as valuable intermediates for creating other dyestuffs. google.com
The traditional process of vat dyeing was often labor-intensive. phantomhands.in While modern synthetic vat dyes have simplified the process, the fundamental principle of reduction and oxidation remains the same. p2infohouse.org Today, vat dyes are used extensively in the textile industry for dyeing natural fibers like cotton and linen, as well as in printing applications. floxytiedye.com
Coloration Properties and Structure-Property Relationships
The color of a dye molecule is directly related to its chemical structure, specifically the arrangement of atoms and electrons that allow it to absorb light in the visible spectrum. cornell.edu The perceived color is the complement of the color of light absorbed.
In violanthrone derivatives, the extensive conjugated π-system is the primary chromophore responsible for its color. The introduction of substituents, such as nitro groups, can significantly alter the electronic structure and thus the color of the dye. researchgate.net Electron-withdrawing groups like the nitro group can shift the absorption spectrum to longer wavelengths (a bathochromic shift), resulting in a change in color. researchgate.net
The relationship between structure and color is a fundamental concept in dye chemistry. cornell.edu For example, in nitro dyes, the introduction of electron-donor groups into a nitrobenzene (B124822) structure leads to predictable shifts in the absorption spectrum. researchgate.net Similarly, the nitration of a mono-substituted violanthrone can result in a product with a red-violet coloration in sulfuric acid. google.com Understanding these structure-property relationships allows for the rational design of new dyes with specific, desired colors. rsc.orgresearchgate.net
Optoelectronic Materials
The unique electronic structure of nitro-violanthrone derivatives, characterized by an extended π-electron system coupled with electron-deficient nitro substituents, makes them prime candidates for optoelectronic applications. These applications leverage the interaction of the material with light to perform electronic functions.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical switching and frequency conversion. The efficiency of an NLO material is quantified by its molecular hyperpolarizability (β for second-order and γ for third-order effects). Research into related polycyclic aromatic compounds has shown that the incorporation of a nitro group significantly enhances these NLO properties.
Studies on benzanthrone (B145504), a smaller structural relative of violanthrone, have demonstrated that the addition of an electron-withdrawing nitro group to the aromatic core can increase its first- and second-order hyperpolarizability. Current time information in Bangalore, IN. For instance, the synthesis and analysis of 3-morpholino-9-nitrobenzanthrone revealed that the nitro substituent enhances charge transfer within the molecule, thereby amplifying the NLO response. researchgate.net This "push-pull" architecture, where an electron-donating group (like an amino group) and an electron-withdrawing group (the nitro group) are attached to a π-conjugated system, is a well-established strategy for creating potent NLO chromophores. The large, delocalized π-electron system of violanthrone provides an excellent scaffold for this approach, suggesting that nitro-functionalized violanthrones would exhibit substantial hyperpolarizability, making them promising for next-generation NLO materials.
Table 1: Comparison of NLO Properties in Aromatic Systems This table conceptualizes the expected enhancement in NLO properties for violanthrone based on data from related compounds.
| Compound Class | Key Structural Feature | Expected NLO Response | Supporting Principle |
|---|---|---|---|
| Benzanthrone | Base π-conjugated system | Moderate | Baseline for comparison. |
| Nitro-Benzanthrone | π-system with -NO₂ group | Significantly Enhanced | The nitro group acts as a powerful electron acceptor, increasing molecular polarization and hyperpolarizability. Current time information in Bangalore, IN.researchgate.net |
| Violanthrone | Extended π-conjugated system | High | Larger delocalized electron system increases polarizability. |
| Nitro-Violanthrone | Extended π-system with -NO₂ group | Very Significantly Enhanced | Combines the large π-system of violanthrone with the electron-withdrawing strength of the nitro group for a synergistic effect. mdpi.comCurrent time information in Bangalore, IN.researchgate.net |
Optical limiters are devices designed to protect sensitive optical components and human eyes from damage by high-intensity laser pulses. They transmit light at low intensities but block it at high intensities. The mechanism often involves processes like reverse saturable absorption (RSA), where the material's absorption cross-section for the excited state is much larger than that for the ground state.
Violanthrone itself has been identified as a material that shows optical limiting for nanosecond laser pulses, with the mechanism attributed to a combination of RSA and thermal defocusing. Furthermore, research on nitro-benzanthrone derivatives has explicitly identified them as prospective contenders for the fabrication of optical limiter devices. Current time information in Bangalore, IN.researchgate.net The presence of the nitro group enhances the nonlinear absorption characteristics necessary for efficient optical limiting. researchgate.net Given that the parent violanthrone structure is already effective, the introduction of a nitro group is expected to further improve these properties, making nitro-violanthrone a highly promising material for advanced passive optical limiting applications.
Chemical and Environmental Sensing Applications (Non-Biological)
The sensitivity of the electronic and photophysical properties of nitro-violanthrone to its chemical environment opens pathways for its use in non-biological sensing applications.
Fluorescent chemosensors for pH are valuable tools in chemical analysis and process monitoring. The sensing mechanism often relies on a change in the fluorescence properties (intensity or wavelength) of a probe molecule upon protonation or deprotonation. Research on derivatives of benzanthrone, which shares a core structural motif with violanthrone, has shown that they can function as fluorescent "turn-off" probes in acidic environments. Current time information in Bangalore, IN. These compounds exhibit pronounced fluorescence that is quenched in the presence of acid, providing a clear signal for a change in pH. Current time information in Bangalore, IN. This behavior suggests that the larger, more complex nitro-violanthrone structure could be engineered to create highly sensitive and tunable pH probes, where the interaction with H+ ions modulates the intramolecular charge transfer character and thus the fluorescence output.
The detection of specific chemical vapors and analytes is critical for industrial safety and environmental monitoring. The electron-deficient nature of the nitro-violanthrone molecule makes it an ideal candidate for sensing electron-rich (donor) analytes. nih.govmdpi.com The sensing mechanism would likely involve the formation of a charge-transfer complex between the electron-accepting nitro-violanthrone and the donor analyte. This interaction would alter the electronic and optical properties of the violanthrone derivative, leading to a detectable signal, such as a change in color (solvatochromism) or fluorescence. Current time information in Bangalore, IN.
Another potential sensing mechanism exploits the chemical reactivity of the nitro group itself. It has been shown that when a nitro group on a polycyclic aromatic hydrocarbon is electrochemically reduced to an amino (-NH2) group, a substantial increase in fluorescence occurs, as many nitro-PAHs are essentially non-fluorescent. nih.gov This principle could be applied to create a highly selective sensor for reducing chemical agents, where their presence would trigger the conversion of nitro-violanthrone to the highly fluorescent amino-violanthrone, producing a "turn-on" signal.
Table 2: Potential Sensing Applications for Nitro-Violanthrone
| Analyte Type | Proposed Sensing Mechanism | Signal Type | Rationale |
|---|---|---|---|
| Electron-rich Vapors (e.g., anilines, phenols) | Charge-Transfer Complex Formation | Colorimetric / Fluorometric Shift | Nitro-violanthrone acts as a strong electron acceptor. mdpi.comCurrent time information in Bangalore, IN. |
| Reducing Agents (e.g., H₂S, SO₂) | Reduction of -NO₂ to -NH₂ | Fluorescence "Turn-On" | The resulting amino-violanthrone is expected to be significantly more fluorescent than the nitro precursor. nih.gov |
Integration into Polymeric and Composite Materials
For practical device applications, it is often necessary to incorporate functional molecules like nitro-violanthrone into solid-state matrices such as polymers. This integration can yield robust materials that combine the desirable processing properties of the polymer with the specific functions of the active molecule.
Research has already demonstrated the successful blending of violanthrone into photorefractive polymer composites. mdpi.com Nitro-violanthrone could similarly be dispersed as a dopant in a host polymer matrix (e.g., polymethyl methacrylate, polystyrene) to create functional films for optoelectronic or sensing applications. The polymer host provides structural integrity and processability, allowing the material to be cast into thin films or molded into specific shapes.
Furthermore, the nitro group itself can act as a chemical handle for covalent integration into a polymer structure. Techniques like in-situ polymerization, where the monomer is polymerized in the presence of the functional filler, could be employed. researchgate.net Alternatively, the nitro group could be chemically reduced to an amine, which can then be used to form strong covalent bonds (e.g., amide or imide linkages) with a polymer backbone. This grafting approach would ensure a permanent and uniform distribution of the violanthrone unit throughout the material, preventing phase separation and enhancing the long-term stability and performance of the resulting composite material.
Environmental Fate and Degradation Pathways of Nitro Violanthrone
Environmental Occurrence and Distribution (Academic Monitoring)
Specific academic monitoring studies that extensively document the occurrence and distribution of nitro-violanthrone in the environment are not widely available in published literature. Its presence is likely linked to specific industrial and atmospheric processes.
Likely Sources:
Industrial Byproduct: Nitro-violanthrone can be formed during the synthesis of violanthrone-based dyes, such as Indanthren Black BB, which is prepared through the nitration of violanthrone (B7798473). scribd.com Its presence in the environment could therefore be associated with manufacturing effluent from the dye and pigment industry. epa.gov
Atmospheric Formation: Like other PAHs, the parent compound violanthrone, if released into the atmosphere, could undergo reactions with atmospheric oxidants. Gas-phase reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals, particularly in polluted environments with high nitrogen oxide (NOx) concentrations, can lead to the formation of nitro-derivatives. beilstein-journals.org
Environmental Distribution: Due to its large molecular structure and low vapor pressure, nitro-violanthrone is expected to exist predominantly adsorbed onto particulate matter in the atmosphere rather than in the gas phase. In aquatic and terrestrial environments, its low water solubility would cause it to partition strongly to sediment, soil, and sludge. This behavior is typical for high molecular weight PAHs and their nitrated derivatives, which are known for their persistence and potential for long-range transport while bound to airborne particles.
Chemical Transformation and Degradation Mechanisms in Environmental Matrices
The transformation and degradation of nitro-violanthrone in environmental settings are expected to be slow, a characteristic of large NPAHs. The primary mechanisms would involve microbial action and chemical oxidation.
Microbial Degradation: The biodegradation of nitroaromatic compounds is a widely studied field. mdpi.com Bacteria have developed two main pathways for degrading these compounds under aerobic conditions:
Dioxygenase Attack: An initial oxidation of the aromatic ring system.
Nitro Group Reduction: Reduction of the nitro (-NO₂) group to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. kirj.ee
For a large, complex molecule like nitro-violanthrone, the reduction of the nitro group is a more likely initial step, as the electron-withdrawing nature of the nitro group makes the aromatic system less susceptible to electrophilic attack by oxygenases. kirj.ee The resulting amino-violanthrone could then be more amenable to ring cleavage. Under anaerobic conditions, the reduction of the nitro group is the predominant transformation pathway.
Chemical Degradation: Advanced oxidation processes (AOPs) have been shown to degrade nitroaromatic compounds. The Fenton reagent (a mixture of hydrogen peroxide and an iron catalyst) is effective in oxidizing various nitroaromatics by generating highly reactive hydroxyl radicals. nih.gov This process can lead to the cleavage of the nitro group from the aromatic ring and its conversion to nitrate, alongside the degradation of the larger aromatic structure. nih.gov
Table 1: Expected Transformation Mechanisms for Nitro-Violanthrone
| Mechanism | Description | Key Reactants/Conditions | Expected Products | Reference |
|---|---|---|---|---|
| Aerobic Microbial Degradation | Initial reduction of the nitro group by nitroreductase enzymes, followed by potential ring cleavage by oxygenases. | Oxygen, Specific bacterial strains (e.g., Pseudomonas, Comamonas) | Amino-violanthrone, hydroxylated intermediates, ring-fission products | kirj.ee |
| Anaerobic Microbial Degradation | Reduction of the nitro group to an amino group is the primary transformation pathway. | Anaerobic conditions, various bacterial consortia | Amino-violanthrone | kirj.ee |
| Chemical Oxidation (Fenton) | Generation of hydroxyl radicals that attack the aromatic structure and the nitro group. | H₂O₂, Fe²⁺, acidic pH | Nitrate ions, smaller aromatic and aliphatic compounds | nih.gov |
| Atmospheric Transformation | Reaction of the parent compound (violanthrone) with atmospheric radicals. | OH radicals (daytime), NO₃ radicals (nighttime) | Nitro-violanthrone | beilstein-journals.org |
Photodegradation Processes
Photodegradation is a significant environmental fate process for many PAHs and their derivatives. Nitroaromatic compounds are known to undergo photolysis when exposed to UV radiation. nih.gov
The large, conjugated π-electron system of nitro-violanthrone would allow it to absorb sunlight. This absorption can lead to its electronic excitation, potentially to a triplet state. nih.gov In this excited state, the molecule can undergo several degradation pathways, including the cleavage of the N-N or C-N bonds, leading to the elimination of the nitro group and subsequent degradation of the violanthrone backbone. nih.gov
The efficiency of photodegradation in the environment is influenced by several factors. When dissolved in water, direct photolysis can occur. However, since nitro-violanthrone is expected to be primarily adsorbed to particulate matter (like soil, sediment, or atmospheric dust), its photodegradation rate may be altered. The matrix can have both sensitizing and protective effects, potentially slowing down the degradation compared to the rate in a homogenous solution. The presence of other substances in the environment, such as humic acids, can also act as photosensitizers, accelerating degradation.
Analytical Methodologies for Environmental Detection and Speciation
The detection and quantification of nitro-violanthrone in environmental samples would rely on methods developed for trace analysis of other NPAHs. These methods typically involve a multi-step process including extraction, cleanup, and instrumental analysis.
Sample Preparation:
Extraction: Solid-phase extraction (SPE) is a common technique for extracting nitroaromatic compounds from water samples. epa.gov For solid matrices like soil and sediment, pressurized liquid extraction (PLE) or Soxhlet extraction would be employed.
Cleanup: The complex nature of environmental samples necessitates a cleanup step to remove interfering compounds. This is often achieved using column chromatography with materials like silica (B1680970) gel or alumina.
Instrumental Analysis:
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of NPAHs. cdc.gov Detection is commonly performed using an ultraviolet (UV) detector, as the extensive aromatic system of nitro-violanthrone would lead to strong UV absorbance. nih.gov Fluorescence detection (FLD) is also highly sensitive for many PAHs, and while the nitro group can sometimes quench fluorescence, derivatization techniques can be used to create highly fluorescent products. edqm.eu
Gas Chromatography-Mass Spectrometry (GC-MS): For NPAHs that are sufficiently volatile and thermally stable, GC-MS is a powerful analytical tool. However, due to the very large size and low volatility of nitro-violanthrone, HPLC-based methods are likely more suitable. If GC were used, a high-temperature column would be necessary. Mass spectrometry provides high selectivity and allows for definitive identification based on the molecular mass and fragmentation pattern. nih.gov
Table 2: Analytical Methodologies Applicable to Nitro-Violanthrone
| Technique | Principle | Typical Application | Reference |
|---|---|---|---|
| HPLC-UV | Separation based on polarity, detection via UV absorbance by the aromatic system. | Quantification in water, soil, and air particulate extracts. | cdc.govnih.gov |
| HPLC-FLD | Separation based on polarity, detection of native or derivatized fluorescence. | Highly sensitive trace analysis, though potential for nitro-group quenching exists. | edqm.eu |
| GC-MS | Separation based on boiling point and polarity, identification by mass-to-charge ratio and fragmentation. | Confirmatory analysis, speciation of isomers. Challenging for low-volatility compounds. | |
| Solid-Phase Extraction (SPE) | Sample pre-concentration and cleanup by partitioning analytes onto a solid sorbent. | Extraction of nitroaromatics from aqueous samples prior to instrumental analysis. | epa.gov |
Future Research Directions and Emerging Paradigms in Nitro Violanthrone Chemistry
Development of Novel Synthetic Strategies for Advanced Derivatives
The synthetic accessibility of nitro-violanthrone derivatives is a critical bottleneck that currently limits their broader investigation. Traditional synthesis relies on harsh electrophilic nitration of the violanthrone (B7798473) parent, often using aggressive reagents like fuming nitric acid and sulfuric acid. These methods typically suffer from poor regioselectivity, leading to mixtures of isomers, and are incompatible with many sensitive functional groups. Future research must focus on developing more sophisticated and controlled synthetic methodologies.
Key research thrusts include:
Regioselective C-H Functionalization: Transition-metal-catalyzed C-H activation presents a powerful strategy for installing nitro groups or their precursors (e.g., amino groups followed by oxidation) at specific, pre-determined positions on the violanthrone scaffold. The development of directing groups that can be temporarily installed on the violanthrone core to guide catalysts like palladium, rhodium, or iridium to a specific C-H bond is a primary objective.
Post-Synthetic Modification: An alternative paradigm involves the synthesis of a violanthrone core already bearing a versatile functional group (e.g., a boronic ester or a halide). This pre-functionalized violanthrone can then undergo cross-coupling reactions to introduce the nitro-moiety or other electronically active groups, offering modularity and precision.
Flow Chemistry Approaches: Migrating the synthesis of nitro-violanthrones to continuous flow reactors can offer significant advantages in terms of safety (managing highly exothermic nitration reactions), reproducibility, and scalability. Flow chemistry allows for precise control over reaction time, temperature, and stoichiometry, potentially improving selectivity and yield while minimizing hazardous waste.
The following table compares traditional and emerging synthetic paradigms.
Table 1: Comparison of Synthetic Strategies for Nitro-Violanthrone Derivatives (Click to expand)
| Parameter | Traditional Approach (Electrophilic Nitration) | Emerging Strategies (e.g., C-H Activation, Flow Chemistry) |
| Regioselectivity | Low; often produces isomeric mixtures. | High; enables synthesis of single, pure isomers. |
| Reaction Conditions | Harsh (e.g., fuming HNO₃/H₂SO₄, high temperatures). | Milder; often near room temperature with catalytic turnover. |
| Functional Group Tolerance | Very low; incompatible with many sensitive groups. | High; compatible with a wide range of functional groups. |
| Substrate Scope | Limited to the parent violanthrone or robust derivatives. | Broad; allows for the synthesis of complex, multifunctional derivatives. |
| Safety & Control | Poor; risk of thermal runaway and hazardous byproducts. | Excellent; precise control over reaction parameters in closed systems. |
| Modularity | Low; requires re-optimization for each new derivative. | High; modular approach allows for rapid library generation. |
Exploration of New Application Domains in Functional Materials
The unique electronic structure of nitro-violanthrone—a large π-conjugated system perturbed by a potent electron-withdrawing group—makes it an ideal candidate for a range of advanced functional materials. Research is shifting from its role as a simple colorant to its potential as an active component in electronic and energy devices.
Future application domains to be explored include:
Organic Electronics: As an n-type organic semiconductor. The nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. This makes nitro-violanthrone derivatives prime candidates for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs) as electron acceptors, and organic light-emitting diodes (OLEDs).
Energy Storage: The large, redox-active violanthrone core is capable of storing multiple electrons. The nitro group can further enhance this property by stabilizing the reduced states. This positions nitro-violanthrone derivatives as promising electrode materials for organic rechargeable batteries and supercapacitors, offering potentially high charge-storage capacity and cycling stability.
Chemosensors: The electronic and optical properties of the nitro-violanthrone scaffold are highly sensitive to its local chemical environment. The development of thin films or molecularly-functionalized surfaces based on these compounds could lead to highly sensitive and selective sensors for electron-rich analytes, volatile organic compounds (VOCs), or specific metal ions through host-guest interactions that modulate the molecule's fluorescence or conductivity.
Table 2: Potential New Applications for Nitro-Violanthrone Derivatives (Click to expand)
| Application Domain | Key Enabling Property of Nitro-Violanthrone | Target Performance Metric |
| n-Type Organic Semiconductors | Low LUMO energy; extensive π-conjugation. | High electron mobility (>0.1 cm²/Vs); ambient stability. |
| Organic Photovoltaics (Acceptor) | Strong optical absorption; appropriate LUMO offset with donor. | High power conversion efficiency (PCE); long-term operational stability. |
| Organic Battery Electrodes | Multiple stable redox states; high theoretical capacity. | High specific capacity (>150 mAh/g); excellent cycling retention (>99% per cycle). |
| Chemosensors | Environment-sensitive fluorescence/conductivity. | High selectivity; low limit of detection (ppb range). |
Integration of Machine Learning and AI in Design and Discovery
The chemical space of possible nitro-violanthrone derivatives is vast. Synthesizing and testing each candidate is infeasible. The integration of machine learning (ML) and artificial intelligence (AI) is set to create a paradigm shift in the discovery process.
Emerging computational approaches include:
High-Throughput Virtual Screening: Using quantum chemical methods (like Density Functional Theory) to build a training dataset of nitro-violanthrone properties (e.g., HOMO/LUMO levels, bandgap, solubility). An ML model can then be trained on this data to rapidly predict the properties of tens of thousands of virtual compounds, identifying the most promising candidates for synthesis.
Inverse Design: Instead of predicting properties from a structure, inverse design models start with a desired set of properties (e.g., a specific absorption wavelength and electron mobility) and generate a list of molecular structures predicted to exhibit them. This goal-oriented approach dramatically accelerates the discovery of materials tailored for a specific application.
Reaction Outcome and Pathway Prediction: AI models can be trained on existing chemical reaction data to predict the most likely products, yields, and optimal reaction conditions for the synthesis of new nitro-violanthrone derivatives, guiding synthetic chemists and reducing experimental trial-and-error.
Table 3: Role of AI/ML in Nitro-Violanthrone Research (Click to expand)
| AI/ML Methodology | Research Objective | Expected Outcome |
| Quantitative Structure-Property Relationship (QSPR) Modeling | Predict electronic and optical properties of new derivatives. | Rapid identification of high-performance candidates for OFETs or OPVs. |
| Generative Models (Inverse Design) | Design novel molecules with target properties (e.g., specific bandgap). | Generation of non-intuitive, high-potential structures for synthesis. |
| Bayesian Optimization for Reactions | Optimize synthetic conditions (temperature, catalyst, time) with minimal experiments. | Increased synthetic yields and selectivity; accelerated process development. |
| Automated Data Analysis | Analyze complex spectroscopic and electrochemical data. | Faster extraction of key performance parameters from experimental results. |
Advanced In-Situ Characterization Techniques for Reaction Monitoring and Performance Evaluation
To fully understand and optimize the behavior of nitro-violanthrone materials, it is crucial to observe them in action. Advanced in-situ and operando characterization techniques, which probe materials during a chemical reaction or device operation, will provide unprecedented insights.
Future research will heavily rely on:
Spectroelectrochemistry: This technique combines UV-Vis-NIR spectroscopy with electrochemistry to monitor the changes in the electronic structure of a nitro-violanthrone molecule as it is being oxidized or reduced. This is essential for understanding charge storage mechanisms in batteries and charge carrier generation in electronic devices.
In-Situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): When evaluating nitro-violanthrone derivatives in thin films for OFETs, in-situ GIWAXS can be used to monitor the evolution of the film's molecular packing and crystallinity during thermal or solvent vapor annealing, correlating material structure directly with device performance.
In-Situ Raman and FTIR Spectroscopy: These vibrational spectroscopy techniques can be used to monitor the progress of synthetic reactions in real-time, identifying intermediates and reaction endpoints without the need for sample extraction. This is particularly valuable for optimizing complex, multi-step syntheses and for monitoring degradation pathways in operating devices.
Table 4: In-Situ Characterization for Nitro-Violanthrone Systems (Click to expand)
| Technique | System Under Study | Scientific Question Answered |
| UV-Vis-NIR Spectroelectrochemistry | Nitro-violanthrone in an electrochemical cell. | What are the structures and stability of the radical anion and dianion? |
| In-Situ GIWAXS | Thin-film deposition and annealing for an OFET. | How does processing affect molecular packing and crystal orientation? |
| Operando Raman Spectroscopy | An organic battery electrode during charge/discharge. | Which parts of the molecule are involved in the redox process? Is the molecule degrading? |
| Flow-Cell FTIR Spectroscopy | C-H activation synthesis in a flow reactor. | What is the reaction kinetics? Are any unstable intermediates forming? |
Sustainable Synthesis and Green Chemistry Approaches
The future viability of nitro-violanthrone chemistry is intrinsically linked to the adoption of sustainable and green manufacturing processes. This involves a fundamental rethinking of how these molecules are produced to minimize environmental impact.
Key green chemistry goals for future research are:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. C-H activation is inherently more atom-economical than classical methods that require pre-functionalization.
Benign Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons and aggressive reagents like fuming acids. Research into syntheses in greener solvents such as 2-methyltetrahydrofuran, ionic liquids, or even water is a priority. The use of solid-supported reagents or milder nitrating agents (e.g., dinitrogen pentoxide in an inert medium) will be explored.
Energy Efficiency: Developing catalytic, photochemical, or electrochemical synthetic methods that can be performed at ambient temperature and pressure, significantly reducing the energy footprint compared to traditional high-temperature processes.
Circular Economy Principles: Investigating the chemical recyclability of nitro-violanthrone-based materials after their end-of-life, potentially breaking them down into valuable precursors for re-synthesis.
Table 5: Green Chemistry Metrics for Nitro-Violanthrone Synthesis (Click to expand)
| Green Chemistry Principle | Conventional Approach | Future Sustainable Approach |
| Reagent Choice | Fuming nitric acid, concentrated sulfuric acid. | Catalytic systems, mild nitrating agents (e.g., N₂O₅), biocatalysis. |
| Solvent Use | Chlorinated solvents, nitrobenzene (B124822). | Supercritical CO₂, ionic liquids, water, 2-MeTHF. |
| Energy Input | High-temperature reflux. | Photochemistry, electrochemistry, or catalysis at room temperature. |
| Atom Economy | Low, due to use of stoichiometric strong acids. | High, through C-H activation or catalytic cycles. |
| Waste Generation (E-Factor) | High; significant acid waste and byproducts. | Low; minimized byproducts and recyclable catalysts/solvents. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of nitro-violanthrone, and how can they be systematically determined in laboratory settings?
- Methodological Answer : Begin with a literature review using databases like SciFinder or Reaxys to identify reported properties (e.g., solubility, melting point, spectral data). Cross-reference findings with primary sources such as Ashford’s Dictionary of Industrial Chemicals . For experimental validation, employ techniques like differential scanning calorimetry (DSC) for thermal stability, UV-Vis spectroscopy for electronic transitions, and HPLC for purity analysis. Ensure replication of prior methods to confirm consistency .
Q. What established synthetic routes exist for nitro-violanthrone, and what are their comparative advantages?
- Methodological Answer : Utilize reaction databases (e.g., SciFinder’s synthetic protocols) to compile methods such as Friedel-Crafts acylation or nitration of violanthrone precursors. Compare yields, reaction conditions (e.g., solvent, temperature), and by-product profiles. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate which methods align with research goals . Document deviations in procedures to identify reproducibility challenges .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for nitro-violanthrone derivatives?
- Methodological Answer : Conduct a meta-analysis of conflicting data by categorizing studies based on experimental conditions (e.g., solvent polarity, instrument calibration). Replicate key experiments under controlled variables, and apply statistical tools (e.g., ANOVA) to assess significance of discrepancies. Reference NIH guidelines for rigorous reporting of experimental parameters to ensure comparability . For ambiguous cases, collaborate with computational chemists to model spectra and validate assignments .
Q. What experimental design principles should guide mechanistic studies of nitro-violanthrone’s electronic behavior in optoelectronic applications?
- Methodological Answer : Frame the research question using a modified PICO framework:
- Population : Nitro-violanthrone in thin-film or solution states.
- Intervention : Application of external stimuli (e.g., light, voltage).
- Comparison : Unmodified violanthrone or other polycyclic aromatic derivatives.
- Outcome : Charge-transfer efficiency or bandgap modulation.
Design experiments using cyclic voltammetry for redox properties and time-resolved fluorescence for exciton dynamics. Prioritize peer-reviewed studies over patents to avoid biased interpretations .
Q. How can computational modeling complement experimental data in predicting nitro-violanthrone’s reactivity under varying conditions?
- Methodological Answer : Integrate density functional theory (DFT) calculations to simulate reaction pathways (e.g., nitration sites, stability of intermediates). Validate models against experimental kinetic data. Use tools like Gaussian or ORCA for quantum mechanical analyses, and cross-check results with crystallographic data from the Cambridge Structural Database . Address discrepancies by refining basis sets or solvation models in simulations .
Methodological and Analytical Frameworks
Q. What strategies ensure rigorous literature reviews for nitro-violanthrone research?
- Methodological Answer :
- Step 1 : Define search terms (e.g., “nitro-violanthrone synthesis,” “spectroscopic characterization”) and apply Boolean operators (AND/OR/NOT) to filter irrelevant results .
- Step 2 : Limit sources to peer-reviewed journals (avoiding .com domains like benchchem) and prioritize recent studies (post-2000) unless historical context is critical .
- Step 3 : Critically appraise sources using the FINER criteria, noting limitations such as small sample sizes or unvalidated methods .
Q. How should researchers design experiments to investigate structure-activity relationships in nitro-violanthrone analogs?
- Methodological Answer : Adopt a factorial design to test variables like substituent position (-NO₂, -OH) and reaction temperature. Use high-throughput screening for rapid data generation, followed by multivariate analysis (e.g., PCA) to identify dominant factors. Ensure ethical compliance by minimizing hazardous waste through micro-scale techniques .
Data Interpretation and Reproducibility
Q. What are best practices for addressing non-reproducible results in nitro-violanthrone synthesis?
- Methodological Answer : Document all procedural details (e.g., stirring rate, purity of reagents) using standardized templates like the NIH preclinical checklist . Share raw data and spectra in open-access repositories (e.g., Zenodo) for peer validation. If inconsistencies persist, convene a cross-lab collaboration to isolate variables (e.g., atmospheric moisture, catalyst batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
